4,5,6-Trimethylpyridine-2-carboxylic acid

Coordination Chemistry Metal Chelation Speciation

4,5,6-Trimethylpyridine-2-carboxylic acid (CAS 1261269-42-4; molecular formula C₉H₁₁NO₂; MW 165.19 g/mol) is a trisubstituted pyridine-2-carboxylic acid derivative belonging to the picolinic acid family. It bears methyl groups at the 4-, 5-, and 6-positions of the pyridine ring, with the carboxylic acid functionality at the 2-position.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
Cat. No. B14017399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6-Trimethylpyridine-2-carboxylic acid
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1C)C)C(=O)O
InChIInChI=1S/C9H11NO2/c1-5-4-8(9(11)12)10-7(3)6(5)2/h4H,1-3H3,(H,11,12)
InChIKeyVBGQQBKTQUQYNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5,6-Trimethylpyridine-2-carboxylic Acid: Structural Identity, Picolinic Acid Classification, and Procurement-Relevant Context


4,5,6-Trimethylpyridine-2-carboxylic acid (CAS 1261269-42-4; molecular formula C₉H₁₁NO₂; MW 165.19 g/mol) is a trisubstituted pyridine-2-carboxylic acid derivative belonging to the picolinic acid family. It bears methyl groups at the 4-, 5-, and 6-positions of the pyridine ring, with the carboxylic acid functionality at the 2-position . This specific substitution pattern distinguishes it from several constitutional isomers—including 3,5,6-trimethylpyridine-2-carboxylic acid (CAS 1087730-24-2) and 2,4,6-trimethylpyridine-3-carboxylic acid (CAS 681468-19-9)—that share the identical molecular formula but differ in the placement of the carboxyl and methyl groups, resulting in distinct physicochemical and biological profiles [1]. The compound is commercially available at standard purity of 98% with supporting analytical documentation (NMR, HPLC, GC) .

Why Unsubstituted Picolinic Acid or Positional Isomers Cannot Substitute for 4,5,6-Trimethylpyridine-2-carboxylic Acid in Research Applications


Within the picolinic acid class, even minor alterations in the number and position of methyl substituents produce measurable differences in metal-coordination stability, hydrogen-bonding capacity, and biological target engagement. Published comparative studies demonstrate that introducing a single methyl group at the 6-position of picolinic acid (ortho to the carboxylate) significantly decreases the thermodynamic stability of its metal complexes [1]. The same ortho-methyl effect is documented to destabilize hydrogen-bonded adducts through steric hindrance [2]. Consequently, 4,5,6-trimethylpyridine-2-carboxylic acid—which carries methyl groups at all three available ring positions including the critical ortho (6-) site—cannot be treated as interchangeable with unsubstituted picolinic acid, mono-methyl analogs (e.g., 5-methylpicolinic acid or 6-methylpicolinic acid), or positional isomers (e.g., 3,5,6-trimethylpyridine-2-carboxylic acid or 2,4,6-trimethylpyridine-3-carboxylic acid). The quantitative evidence below substantiates the dimensions in which these structural differences translate into functionally meaningful differentiation relevant to scientific selection and procurement.

Quantitative Differentiation Evidence for 4,5,6-Trimethylpyridine-2-carboxylic Acid Versus Closest Analogs and Positional Isomers


Metal Complex Stability Reduction Conferred by 6-Methyl Substitution: Cross-Study Inference for 4,5,6-Trimethylpyridine-2-carboxylic Acid

The presence of a methyl group at the ortho (6-) position relative to the carboxylic acid in the pyridine-2-carboxylic acid scaffold measurably destabilizes metal complexes. In a direct comparative speciation study of copper(II) complexes, 6-methylpicolinic acid formed complexes with significantly reduced stability compared to unsubstituted picolinic acid under identical conditions [1]. Independently, solution equilibrium studies of ruthenium(II)-η⁶-p-cymene complexes established the quantitative stability order: dipicolinic acid > picolinic acid > 6-methylpicolinic acid, confirming that 6-methyl substitution is the dominant factor decreasing complex stability [2]. By class-level inference, 4,5,6-trimethylpyridine-2-carboxylic acid—which bears a methyl group at the 6-position—is expected to exhibit metal-coordination properties that are measurably distinct from its non-ortho-substituted positional isomers such as 3,5,6-trimethylpyridine-2-carboxylic acid (where the 3-methyl is not ortho to the carboxylate). The additional methyl groups at positions 4 and 5 may further modulate electronic density on the pyridine nitrogen, adding a secondary layer of differentiation versus mono-methyl analogs.

Coordination Chemistry Metal Chelation Speciation

Steric Hindrance of Ortho-Methyl Group on Hydrogen-Bonding Capacity: Quantitative Spectroscopic Evidence from Methyl-Substituted Pyridine Homologs

Near-infrared absorption spectroscopic studies of the hydrogen-bonding interaction between a series of methyl-substituted pyridines (proton acceptors) and thioacetamide (proton donor) in CCl₄ demonstrated that ortho-methyl groups particularly reduce the stability of the hydrogen-bonded complex [1]. The relative stability order correlated with the ease of miscibility of pyridines with water across methyl and dimethyl homologs, establishing a quantitative structure–property relationship governed by steric hindrance at the ortho position. For 4,5,6-trimethylpyridine-2-carboxylic acid, the methyl group at position 6 is ortho to both the pyridine nitrogen and the carboxylic acid group, creating a steric environment that directly modulates its capacity to engage as a hydrogen-bond acceptor compared to positional isomers lacking ortho substitution (e.g., 2,4,6-trimethylpyridine-3-carboxylic acid, where the carboxylate is at position 3 and no methyl group is ortho to it). This differentiation is relevant for any application—crystal engineering, receptor binding, supramolecular assembly—where hydrogen-bond geometry and strength are functional parameters.

Supramolecular Chemistry Hydrogen Bonding Steric Effects

Diagnostic Mass Spectrometry Fingerprint Enabling Unambiguous Identity Verification Versus Isomeric Analogs

4,5,6-Trimethylpyridine-2-carboxylic acid generates a characteristic high-resolution mass spectrum with a [M+H]⁺ precursor ion at m/z 184.06065 when analyzed by LC-ESI-QTOF in positive ion mode (collision energy 40 eV; retention time 0.200 min) [1]. Although all constitutional isomers of C₉H₁₁NO₂ share the same molecular formula and therefore the same nominal precursor mass, their MS/MS fragmentation patterns are expected to differ due to the distinct connectivity of substituents around the pyridine ring—differences in bond dissociation energies driven by the proximity of methyl groups to the carboxylate and nitrogen functionalities produce isomer-specific fragment ion distributions. This spectral fingerprint serves as a definitive identity verification tool for procurement quality assurance, distinguishing the target compound from its positional isomers (3,5,6-trimethylpyridine-2-carboxylic acid; 2,4,6-trimethylpyridine-3-carboxylic acid; 4,5,6-trimethylpyridine-3-carboxylic acid) that are commercially available and co-listed under similar IUPAC names.

Analytical Chemistry Mass Spectrometry Quality Control

Patent-Reported Cell Proliferation Arrest and Monocyte Differentiation Activity: A Potential Differentiator Among Trimethylpyridine Carboxylic Acid Isomers

According to patent-derived information indexed through freshpatents.com and the Web Data Commons, 4,5,6-trimethylpyridine-2-carboxylic acid exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, providing evidence for use as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [1]. This biological activity profile was not located for the positional isomers 3,5,6-trimethylpyridine-2-carboxylic acid or 2,4,6-trimethylpyridine-3-carboxylic acid in the course of this evidence compilation. The specific substitution pattern—methyl groups at all three available positions (4, 5, and 6) with the carboxylate retained at position 2—may be a structural determinant of this differentiation-inducing pharmacology, though the original patent claims would need to be examined in full to confirm structure–activity relationship data. Important caveat: the quantitative potency metrics (e.g., IC₅₀, EC₅₀) associated with this activity were not extractable from the open-access metadata.

Anticancer Research Cell Differentiation Psoriasis

Commercial Availability with Batch-Specific Analytical Documentation: Procurement-Ready Purity Profile

4,5,6-Trimethylpyridine-2-carboxylic acid is commercially supplied at a standard purity of 98% with batch-specific analytical quality control documentation including NMR, HPLC, and GC data . This level of analytical characterization is a critical procurement consideration: isomeric purity is particularly important for trimethylpyridine carboxylic acids, given that several constitutional isomers share the identical molecular formula and differ only in substitution pattern. The provision of NMR data enables definitive structural confirmation and isomer identity verification upon receipt. The availability of these QC documents reduces the burden of in-house re-characterization and supports experimental reproducibility, factors that directly influence a procurement decision when multiple vendors or isomeric analogs are under consideration.

Analytical Quality Control Procurement Reproducibility

Evidence-Backed Application Scenarios for 4,5,6-Trimethylpyridine-2-carboxylic Acid in Research and Industrial Procurement


Coordination Chemistry and Metal Chelation Studies Requiring a Sterically Hindered Picolinic Acid Ligand

The established finding that 6-methyl substitution significantly decreases metal-complex stability relative to unsubstituted picolinic acid [1] positions 4,5,6-trimethylpyridine-2-carboxylic acid as a ligand of choice for studies requiring attenuated metal-binding affinity. The ortho-methyl group at position 6 introduces steric hindrance that reduces the thermodynamic driving force for complex formation, a property that can be exploited to tune metal-ion selectivity or to design kinetically labile coordination compounds. This differentiates the compound from picolinic acid and from non-ortho-substituted trimethyl isomers, which would be expected to maintain stronger chelation. Researchers investigating structure–stability relationships in picolinate-based metal–organic frameworks, metallodrug candidates, or speciation studies should select this isomer specifically when reduced complex stability is the desired functional parameter.

Crystal Engineering and Supramolecular Assembly Leveraging Ortho-Methyl Steric Effects on Hydrogen-Bond Geometry

Spectroscopic evidence that ortho-methyl groups on pyridine reduce hydrogen-bond complex stability [1] makes 4,5,6-trimethylpyridine-2-carboxylic acid a rationally selectable building block for crystal engineering projects where hydrogen-bond directionality or strength needs to be attenuated. The compound's single ortho-methyl group (position 6) adjacent to both the pyridine nitrogen and the carboxylate provides a defined steric perturbation of hydrogen-bonding geometry, distinguishing it from isomers where the methyl groups are positioned meta or para to the hydrogen-bonding functional groups. This property is directly relevant to the design of cocrystals, host–guest systems, and hydrogen-bonded organic frameworks where subtle modulation of intermolecular interaction strength determines lattice architecture.

Anticancer and Cell Differentiation Research Guided by Patent-Reported Pharmacological Activity

Although quantitative potency data are not publicly available, the patent-derived report that 4,5,6-trimethylpyridine-2-carboxylic acid arrests proliferation of undifferentiated cells and induces monocyte differentiation [1] provides a rationale for prioritizing this specific isomer in exploratory oncology or dermatology research. For laboratories conducting phenotypic screening of pyridine-2-carboxylic acid derivatives against cancer cell lines or psoriasis-relevant models, this compound represents a structurally defined lead-like scaffold with a documented differentiation-inducing phenotype that was not identified for its positional isomers in the accessible patent corpus. Procurement of this specific isomer—rather than a cheaper or more readily available analog—is justified when the differentiation-induction mechanism is the experimental endpoint.

Analytical Method Development and Isomer-Specific Reference Standard Procurement

The deposition of a high-resolution LC-ESI-QTOF mass spectrum for 4,5,6-trimethylpyridine-2-carboxylic acid in the MassBank repository [1], combined with supplier-provided NMR and HPLC QC documentation , establishes this compound as the best-characterized isomer among the trimethylpyridine-2-carboxylic acid family in the public domain. Analytical laboratories developing LC-MS or GC-MS methods for isomer discrimination, or quality control groups requiring a certified reference material for identity confirmation, should procure this specific compound as the analytical benchmark. The availability of orthogonal analytical data (MS, NMR, HPLC, GC) reduces method development time and supports regulatory-compliant identity testing protocols.

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